Meta‑Fluorine Substitution Provides a Lipophilicity Window That Balances CNS Permeability and Aqueous Solubility
N-(3-Fluorophenyl)piperidin-4-amine exhibits a calculated LogP of 2.068–2.39 [REFS‑1][REFS‑2], positioning it within the optimal range for CNS penetration (typically LogP = 2–4). In contrast, the non‑fluorinated N‑phenylpiperidin‑4‑amine dihydrochloride has a significantly higher LogP of 3.86 [REFS‑3], which may increase non‑specific binding and reduce aqueous solubility. The 4‑fluoro positional isomer (CAS 38043‑08‑2) has a comparable LogP (∼2.39) [REFS‑4], but the meta‑fluorine substitution alters the electronic distribution and the position of the fluorine relative to the piperidine nitrogen, which can influence receptor‑binding geometry [REFS‑5].
| Evidence Dimension | Calculated LogP (octanol‑water partition coefficient) |
|---|---|
| Target Compound Data | LogP = 2.07–2.39 (free base) |
| Comparator Or Baseline | N-Phenylpiperidin-4-amine dihydrochloride: LogP = 3.86; N-(4-Fluorophenyl)piperidin-4-amine: LogP = 2.39 |
| Quantified Difference | ΔLogP ≈ −1.5 vs. non‑fluorinated; similar to 4‑fluoro isomer but distinct electronic profile |
| Conditions | ACD/Labs Percepta prediction; data compiled from multiple chemical databases |
Why This Matters
LogP values between 2 and 3 are associated with favorable brain penetration and reduced non‑specific tissue binding, making the meta‑fluorinated scaffold a more suitable starting point for CNS drug discovery than the more lipophilic non‑fluorinated analog.
